Ethanone, 1-(2-phenyl-1H-benzimidazol-5-YL)-
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Overview
Description
Ethanone, 1-(2-phenyl-1H-benzimidazol-5-YL)- is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their diverse pharmacological properties . The structure of this compound includes a benzimidazole ring fused with a phenyl group, making it a significant molecule in various scientific research fields.
Preparation Methods
The synthesis of Ethanone, 1-(2-phenyl-1H-benzimidazol-5-YL)- typically involves the condensation of o-phenylenediamine with an aromatic aldehyde in the presence of an acid catalyst . The reaction conditions often include heating the mixture under reflux to facilitate the formation of the benzimidazole ring. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
Ethanone, 1-(2-phenyl-1H-benzimidazol-5-YL)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups to the benzimidazole ring .
Scientific Research Applications
Ethanone, 1-(2-phenyl-1H-benzimidazol-5-YL)- has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of Ethanone, 1-(2-phenyl-1H-benzimidazol-5-YL)- involves its interaction with specific molecular targets and pathways. The benzimidazole ring can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting anticancer properties . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethanone, 1-(2-phenyl-1H-benzimidazol-5-YL)- can be compared with other benzimidazole derivatives, such as:
Thiabendazole: An anthelmintic agent used to treat parasitic worm infections.
Omeprazole: A proton pump inhibitor used to treat acid-related stomach issues.
Metronidazole: An antibiotic and antiprotozoal medication.
The uniqueness of Ethanone, 1-(2-phenyl-1H-benzimidazol-5-YL)- lies in its specific structure, which imparts distinct pharmacological properties and makes it suitable for various scientific and industrial applications .
Properties
CAS No. |
91437-90-0 |
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Molecular Formula |
C15H12N2O |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
1-(2-phenyl-3H-benzimidazol-5-yl)ethanone |
InChI |
InChI=1S/C15H12N2O/c1-10(18)12-7-8-13-14(9-12)17-15(16-13)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17) |
InChI Key |
ZACVEKOHHBZAQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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